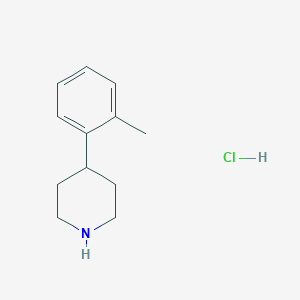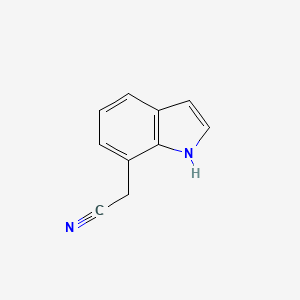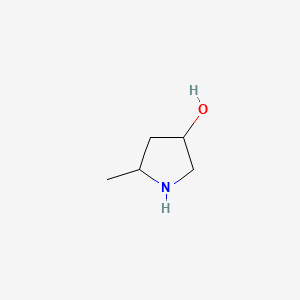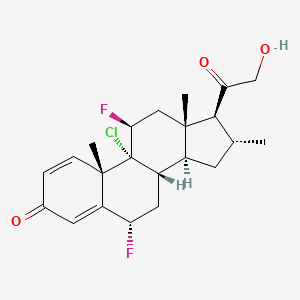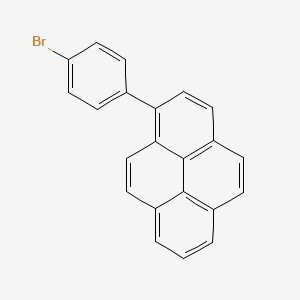
1-(4-溴苯基)芘
描述
1-(4-Bromophenyl)pyrene is a chemical compound with the molecular formula C22H13Br . It has attracted significant attention from researchers in recent years due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pyrene consists of a pyrene core with a bromophenyl group attached. The IUPAC name is 1-(4-bromophenyl)pyrene and the SMILES notation is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pyrene is a solid at 20 degrees Celsius . Its molecular weight is 357.2 g/mol .科学研究应用
Nonlinear Optical Properties
- Ultrafast Third-Order Nonlinear Optical Response : Mono-substituted pyrene derivatives, including compounds related to 1-(4-Bromophenyl)pyrene, exhibit significant third-order nonlinear optical properties. These properties are promising for optoelectronic and bio-imaging applications (Shi et al., 2017).
Optoelectronic Devices
- Luminescent Ethynyl-Pyrene Liquid Crystals and Gels : Ethynyl-pyrene derivatives, closely related to 1-(4-Bromophenyl)pyrene, show potential for use in optoelectronic devices. These derivatives demonstrate tunable photoluminescence and have been used in field-effect transistors, providing good electron and hole charge mobilities (Diring et al., 2009).
- Electroluminescent Organic Semiconductors for OLED Devices : Bromopyrene derivatives, including those similar to 1-(4-Bromophenyl)pyrene, have been used to create organic semiconductors for OLED devices. These materials emit blue and green light and demonstrate promising device performance (Salunke et al., 2016).
On-Surface Chemistry
- On-Surface Annulation Reaction Cascade : Studies involving derivatives of 1-(4-Bromophenyl)pyrene have contributed to the understanding of on-surface chemistry. Specifically, they have been used to synthesize nonalternant polyaromatic hydrocarbons, demonstrating unusual chemical reactivities and selectivities (Eisenhut et al., 2017).
Fluorescent Probes and Sensors
- Pyrene-Based Fluorescent Sensor for Ni2+ Ions : A novel pyrene-based fluorescent probe, structurally related to 1-(4-Bromophenyl)pyrene, has been developed for selective detection of Ni2+ ions. This sensor exhibits low cytotoxicity and strong fluorescence emission in living cells, indicating its potential for biological applications (Khan et al., 2018).
Photophysical Properties
- Effects of Substituted Positions on Photophysical Properties : Research on pyrene-based sulfides, related to 1-(4-Bromophenyl)pyrene, reveals significant effects of substituted positions on photophysical properties. These properties are crucial for designing materials with specific optical characteristics (Sun et al., 2019).
Chemosensing Applications
- Acidichromism Sensors : Covalent organic frameworks involving compounds similar to 1-(4-Bromophenyl)pyrene have been developed for acidichromism sensing. These sensors show rapid response, low detection limits, and good repeatability (Zhang et al., 2020).
未来方向
Pyrene and its derivatives, including 1-(4-Bromophenyl)pyrene, have been the subject of extensive research due to their unique properties and potential applications. They have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications . Future research will likely continue to explore these and other potential applications.
属性
IUPAC Name |
1-(4-bromophenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)pyrene | |
CAS RN |
345924-29-0 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

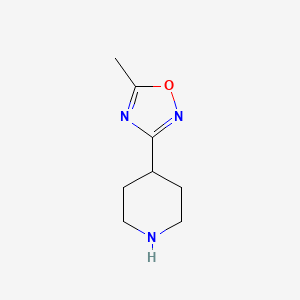
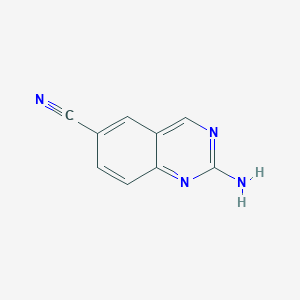
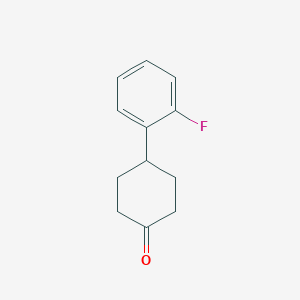
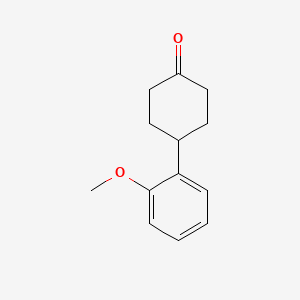
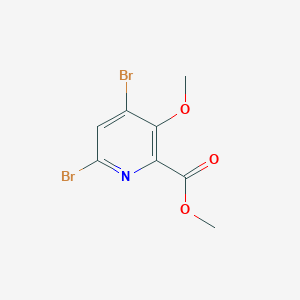
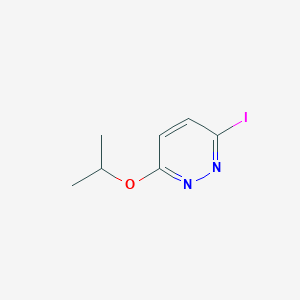
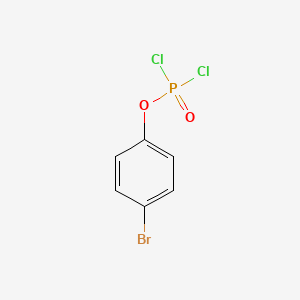
![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)
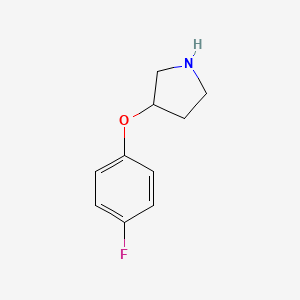
![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
